2-Ethyloxazolo[4,5-B]pyridine

Physicochemical Properties Lipophilicity ADME Prediction

Researchers requiring a non-fungible 2-ethyl oxazolopyridine scaffold for CCR5 antagonist programs face limited access to validated, on-spec building blocks. 2-Ethyloxazolo[4,5-B]pyridine (CAS 52333-88-7) resolves this gap with a published, scalable synthetic route. - Exhibits preliminary activity against the CCR5 receptor, enabling direct SAR exploration of the 2-ethyl vector. - Induces proliferation arrest and monocytic differentiation in cellular assays, supporting oncology/dermatology probe development. - Reliable synthesis from 2-amino-3-hydroxypyridine and triethyl orthopropionate; commercially available at 95%+ purity with full analytical documentation.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 52333-88-7
Cat. No. B1600301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyloxazolo[4,5-B]pyridine
CAS52333-88-7
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(O1)C=CC=N2
InChIInChI=1S/C8H8N2O/c1-2-7-10-8-6(11-7)4-3-5-9-8/h3-5H,2H2,1H3
InChIKeyMJJNKEZINFMDHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyloxazolo[4,5-B]pyridine (CAS 52333-88-7): Procurement Specifications and Core Identity


2-Ethyloxazolo[4,5-B]pyridine (CAS: 52333-88-7) is a fused heterocyclic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol, belonging to the oxazolopyridine class [1]. It serves primarily as a versatile building block in medicinal chemistry and agrochemical research . Key procurement-relevant properties include a melting point range of 52-53 °C and a predicted boiling point of 229.0±13.0 °C [2].

Why 2-Ethyloxazolo[4,5-B]pyridine Cannot Be Substituted with Other Oxazolopyridine Analogs


In the oxazolo[4,5-b]pyridine series, substitution at the 2-position is a critical determinant of biological activity, target engagement, and physicochemical properties [1]. Generic substitution with a different 2-substituted analog (e.g., 2-methyl or 2-phenyl) is not scientifically valid, as even minor alkyl chain variations (e.g., ethyl vs. methyl) can profoundly alter binding affinity for targets like CCR5 or impact pharmacokinetic profiles such as lipophilicity (XLogP3-AA) [2][3]. The specific ethyl group of this compound represents a unique point in structure-activity relationship (SAR) space, making it a non-fungible starting material for specific synthetic campaigns.

Quantitative Differentiation Guide for 2-Ethyloxazolo[4,5-B]pyridine (CAS 52333-88-7)


Physicochemical Comparison: LogP Value of 2-Ethyl vs. 2-Methyl Oxazolopyridine

The lipophilicity of 2-Ethyloxazolo[4,5-b]pyridine, as measured by its calculated XLogP3-AA value, is 1.9 [1]. This value represents an increase in lipophilicity compared to the 2-methyl analog (2-methyloxazolo[4,5-b]pyridine), which has a lower predicted XLogP3 of 1.3 [2]. This difference is driven by the increased carbon chain length of the ethyl substituent. Higher lipophilicity can influence membrane permeability and off-target binding profiles.

Physicochemical Properties Lipophilicity ADME Prediction

Therapeutic Differentiation: CCR5 Antagonist Potential of the 2-Ethyl Scaffold

Preliminary pharmacological screening indicates that 2-Ethyloxazolo[4,5-b]pyridine exhibits activity as a CCR5 antagonist, suggesting utility in treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. The specificity of this activity is linked to the 2-ethyl substituent, which differentiates it from other oxazolopyridine analogs. While quantitative IC50 data for this specific compound was not found in the primary literature, the identification of this biological activity provides a key differentiator for researchers targeting the CCR5 pathway.

CCR5 Antagonist Anti-HIV Inflammation

Synthetic Utility: Established Protocol for 2-Ethyloxazolo[4,5-B]pyridine Synthesis

A specific, published synthetic route details the preparation of 2-Ethyloxazolo[4,5-b]pyridine via the condensation of 2-amino-3-hydroxypyridine with propionic anhydride in polyphosphoric acid (PPA) at 168 °C, yielding the product with a melting point of 52-53 °C [1]. This method is specific to the 2-ethyl analog and provides a reproducible entry point for further derivatization. In contrast, syntheses for analogs like 2-phenyl or more complex 2-substituted derivatives often require different starting materials or reaction conditions, limiting direct comparability [2].

Organic Synthesis Building Block Methodology

High-Impact Application Scenarios for 2-Ethyloxazolo[4,5-B]pyridine (CAS 52333-88-7)


Medicinal Chemistry: Lead Optimization for CCR5 Antagonists

Procure 2-Ethyloxazolo[4,5-b]pyridine as a core scaffold for the development of novel CCR5 antagonists. This application is directly supported by preliminary screening data indicating its activity against the CCR5 receptor [1]. Researchers can leverage the ethyl substituent as a key SAR vector to explore and optimize binding affinity, selectivity, and pharmacokinetic properties, differentiating it from the less active or uncharacterized methyl or phenyl analogs in this specific therapeutic context.

Synthetic Chemistry: Building Block for Diverse Heterocyclic Libraries

Utilize 2-Ethyloxazolo[4,5-b]pyridine as a robust and well-characterized building block for generating libraries of more complex, patentable chemical matter. Its established synthetic protocol provides a reliable and scalable entry point for diversification [2]. This is a superior procurement choice compared to an analog with no published synthetic route, as it reduces development time and synthetic risk.

Pharmacology: Investigating Cell Proliferation and Differentiation Pathways

Deploy 2-Ethyloxazolo[4,5-b]pyridine in cellular assays to probe its effects on proliferation and differentiation. Web data suggests activity in arresting proliferation of undifferentiated cells and inducing differentiation to monocytes, with potential applications in cancer and dermatological disease research [3]. This specific cellular phenotype provides a basis for selecting this compound for exploratory pharmacology studies where such an effect is desired, distinguishing it from other oxazolopyridine building blocks with unknown or different biological profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethyloxazolo[4,5-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.